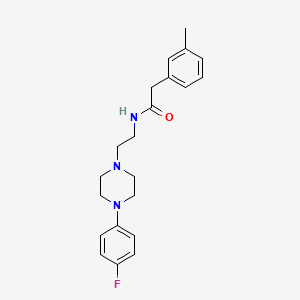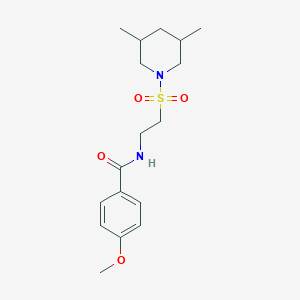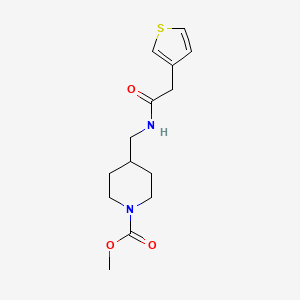![molecular formula C10H15FN2 B2853742 N-[2-Amino-2-(4-fluorophenyl)ethyl]-N,N-dimethylamine CAS No. 923183-19-1](/img/structure/B2853742.png)
N-[2-Amino-2-(4-fluorophenyl)ethyl]-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
FPEA is believed to exert its effects through the modulation of neurotransmitter systems in the brain. It has been shown to increase the levels of serotonin and dopamine, two neurotransmitters that are involved in the regulation of mood and behavior. FPEA also has affinity for the sigma-1 receptor, which has been implicated in the regulation of stress and anxiety.
Biochemical and Physiological Effects
FPEA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its mood-enhancing effects. FPEA has also been shown to increase the levels of noradrenaline, a neurotransmitter that is involved in the regulation of attention and arousal. In addition, FPEA has been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FPEA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. FPEA has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, FPEA has some limitations for use in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain its effects. In addition, FPEA has not been extensively studied in humans and its long-term effects are not well understood.
Orientations Futures
There are several future directions for research on FPEA. One area of interest is the potential use of FPEA in the treatment of depression and anxiety disorders. Further studies are needed to determine the optimal dosing and duration of treatment for these conditions. Another area of interest is the potential use of FPEA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy of FPEA in these conditions and to elucidate its mechanism of action. Finally, there is a need for further studies to determine the long-term safety of FPEA and its potential for abuse.
Méthodes De Synthèse
FPEA can be synthesized through a multi-step process starting with the reaction of 4-fluoroacetophenone with methylamine to produce 1-(4-fluorophenyl)-2-methylamino-propan-1-one. This intermediate is then reacted with dimethylamine to yield FPEA. The synthesis of FPEA is relatively straightforward and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
FPEA has been studied for its potential applications in research related to the central nervous system. It has been shown to have affinity for the serotonin transporter and the sigma-1 receptor, both of which are involved in the regulation of mood and behavior. FPEA has also been studied for its potential use in the treatment of depression and anxiety disorders.
Safety and Hazards
The safety information available indicates that “N-[2-Amino-2-(4-fluorophenyl)ethyl]-N,N-dimethylamine” is potentially dangerous. It has been assigned the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(2)7-10(12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPXWPIELFCMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2853661.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)thio)butanamide hydrochloride](/img/structure/B2853662.png)


![{2,2-Difluorospiro[2.4]heptan-1-yl}methanamine](/img/structure/B2853665.png)

![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2853668.png)
![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853670.png)
![tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2853672.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2853675.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2853680.png)
